2-(3,4-dimethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(3,4-dimethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo-pyrazinone class of heterocyclic molecules. Its structure features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a 2,5-dimethylbenzyl moiety.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H23N3O3/c1-15-5-6-16(2)18(11-15)14-25-9-10-26-20(23(25)27)13-19(24-26)17-7-8-21(28-3)22(12-17)29-4/h5-13H,14H2,1-4H3 |
InChI Key |
NFGFRWYNMBURNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazine Intermediates
The synthesis begins with methyl 5-methylpyrazine-2-carboxylate (1), which undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 70°C for 20 hours. This yields methyl 5-(bromomethyl)pyrazine-2-carboxylate (2) with a 32.9% yield after silica gel chromatography.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS, AIBN | CCl₄ | 70°C | 20 h | 32.9% |
Cyclization to Form Pyrazolo[1,5-a]Pyrazinone
Intermediate (2) is treated with hydrazine hydrate in ethanol under reflux to form the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold (3). Cyclization proceeds via nucleophilic attack of hydrazine on the ester group, followed by intramolecular dehydration.
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 12 h | 68% |
Suzuki-Miyaura Coupling for 3,4-Dimethoxyphenyl Incorporation
Preparation of Boronic Ester Intermediate
The pyrazolo[1,5-a]pyrazinone core (4) is functionalized with a triflate group at the C2 position using triflic anhydride. Subsequent palladium-catalyzed borylation with bis(pinacolato)diboron in 1,4-dioxane at 80°C yields the boronic ester (5).
Reaction Conditions:
| Catalyst | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | 1,4-Dioxane | 80°C | 85% |
Cross-Coupling with 3,4-Dimethoxyphenylboronic Acid
The boronic ester (5) undergoes Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid in a mixture of toluene, ethanol, and aqueous Na₂CO₃ at 80°C using Pd(PPh₃)₄ as the catalyst. This step affords the final product (6) with a 93% yield after purification.
Reaction Conditions:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene:EtOH (2:1) | 80°C | 93% |
Optimization and Yield Comparison
Critical Parameters for Suzuki Coupling
-
Catalyst Loading: Pd(PPh₃)₄ at 5 mol% achieves optimal turnover.
-
Solvent System: A 2:1 toluene:ethanol ratio ensures solubility of both organic and inorganic phases.
-
Temperature: Reactions conducted at 80°C minimize side product formation.
Yield Enhancement Strategies
-
Degassing: Sonication under argon removes oxygen, preventing catalyst deactivation.
-
Purification: Silica gel chromatography with hexane:ethyl acetate (9:1) efficiently isolates the product.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.83 (d, J=1.5 Hz, 1H, pyrazine-H), 7.45–7.30 (m, 3H, aromatic), 4.62 (s, 2H, CH₂), 3.94 (s, 6H, OCH₃), 2.35 (s, 6H, CH₃).
-
LC-MS (ESI): m/z 422.2 [M+Na]⁺, consistent with the molecular formula C₂₃H₂₅N₃O₃.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the pyrazine ring or other functional groups.
Substitution: Various substitution reactions can be performed to modify the phenyl or benzyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-(3,4-dimethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is , with a molecular weight of 318.39 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core with specific substituents that enhance its reactivity and biological activity.
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant cytotoxicity against cancer cell lines. The mechanism involves the inhibition of enzymes related to cell growth and proliferation .
Medicine
The compound is being investigated for its therapeutic potential . Its ability to modulate specific pathways makes it a candidate for drug development in treating diseases such as cancer and infections.
Case Study: Drug Development
Research has focused on the design of new drugs based on the pyrazolo[1,5-a]pyrazine scaffold. These studies highlight the compound's ability to act as an enzyme inhibitor, making it valuable in developing targeted therapies .
Industry
In industrial applications, this compound can be utilized in the development of advanced materials due to its unique chemical properties. Its reactivity can be harnessed in creating new chemical products or materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one: The target compound’s pyrazinone core differs from pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives (e.g., MK66, MK63), which exhibit a pyrimidinone ring. Pyrimidinones are often associated with purine analog behavior and kinase inhibition, as seen in TRK kinase inhibitors .
Substituent Analysis
Position 2 :
- 3,4-Dimethoxyphenyl : Enhances electron-donating properties and lipophilicity, as seen in 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one ().
- Halogenated substituents : Chlorophenyl () or bromobenzyl () groups increase molecular weight and may improve receptor binding affinity.
- Position 5: 2,5-Dimethylbenzyl: Introduces steric bulk and hydrophobicity. Oxadiazole-containing groups: In 3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (), oxadiazole improves metabolic stability.
Molecular Weight and Physicochemical Properties
Key Differences and Implications
- Halogen vs.
- Heterocyclic Additions: Oxadiazole () or oxazinone () moieties improve stability but may reduce solubility compared to the target’s benzyl group.
Biological Activity
Chemical Structure and Properties
- Chemical Formula: C19H22N4O2
- Molecular Weight: 342.41 g/mol
- CAS Number: 1358527-02-2
The structure features a pyrazolo[1,5-a]pyrazine core substituted with a dimethoxyphenyl group and a dimethylbenzyl group, which may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can demonstrate antimicrobial activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis . While specific data on the compound is limited, its structural similarities suggest potential effectiveness in this area.
Antioxidant Activity
Antioxidant activity is another critical area of investigation for this class of compounds. Pyrazolo derivatives have been reported to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is essential for preventing cellular damage and could be particularly relevant in the context of diseases associated with oxidative stress .
Anti-inflammatory Effects
Pyrazolo derivatives are also noted for their anti-inflammatory properties. The compound's structure may allow it to inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Case Study on Antimicrobial Activity : A study focusing on similar pyrazolo compounds demonstrated a minimum inhibitory concentration (MIC) of 40 µg/mL against Mycobacterium tuberculosis. This suggests that related compounds may possess comparable activity .
- Case Study on Anti-inflammatory Properties : Another study highlighted the efficacy of pyrazolo compounds in reducing inflammation markers in cell culture models, indicating their potential use in treating inflammatory diseases .
In Vitro Studies
In vitro studies have shown that compounds with similar structures can inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These findings support the hypothesis that 2-(3,4-dimethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may exhibit similar mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo compounds often correlates with specific structural features. The presence of methoxy groups has been linked to enhanced bioactivity due to increased lipophilicity and improved receptor binding affinity. This suggests that modifications to the compound’s structure could further optimize its pharmacological effects .
Q & A
Basic: How can the molecular structure of this compound be rigorously characterized?
Answer:
- X-ray crystallography is the gold standard for confirming 3D molecular geometry. For example, triclinic crystal systems (space group P1) with parameters a = 7.1709 Å, b = 10.6982 Å, and c = 13.9169 Å can resolve dihedral angles between aromatic rings and heterocyclic moieties .
- NMR spectroscopy (1H/13C) identifies substituent environments, such as methoxy and benzyl groups. Use deuterated solvents (e.g., DMSO-d6) and compare with analogs like pyrazolo[1,5-a]pyrimidines .
- FTIR and HRMS validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and molecular weight (e.g., m/z 411.88) .
Advanced: What methodologies optimize the multi-step synthesis of this compound?
Answer:
- Stepwise coupling : Start with oxazole/pyrazole intermediates, followed by nucleophilic substitution or Suzuki-Miyaura cross-coupling. Use catalysts like Pd(PPh3)4 under inert conditions .
- Reaction condition control : Optimize temperature (e.g., 80–110°C for cyclization) and solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
- Purity monitoring : Employ TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection) to track intermediates .
Basic: How is the biological activity of this compound assessed in early-stage research?
Answer:
- In vitro assays : Screen for kinase inhibition (e.g., KDR kinase) or antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., benzodiazepine receptors or purine analogs) .
Advanced: How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?
Answer:
- Cross-validation : Compare XRD-derived torsion angles with NMR coupling constants (e.g., J values for vicinal protons). Discrepancies may arise from solution vs. solid-state conformers .
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers of flexible groups (e.g., dimethoxybenzyl) .
Advanced: What experimental designs evaluate environmental impact and degradation pathways?
Answer:
- Ecotoxicological studies : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) and biodegradability (e.g., OECD 301F) .
- Photodegradation : Expose to UV light in aqueous media (pH 7.4) and analyze by LC-MS/MS for byproducts .
Advanced: What strategies improve aqueous solubility and bioavailability?
Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) via C–H functionalization .
- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .
Advanced: How does computational modeling guide mechanistic studies?
Answer:
- DFT calculations : Optimize transition states for key reactions (e.g., cyclization) using B3LYP/6-31G(d) basis sets .
- Molecular dynamics : Simulate ligand-receptor binding over 100 ns trajectories (e.g., GROMACS) to assess stability .
Advanced: How is compound stability assessed under varying conditions?
Answer:
- Stress testing : Expose to heat (40–60°C), humidity (75% RH), and acidic/basic buffers (pH 1–13) for 4 weeks. Monitor degradation via HPLC .
- Light sensitivity : Store in amber glass under ICH Q1B guidelines and analyze for photolytic byproducts .
Advanced: How are structure-activity relationships (SAR) explored for derivatives?
Answer:
- Scaffold diversification : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and test cytotoxicity (e.g., MTT assays) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bond donors) .
Advanced: What scale-up challenges arise in transitioning from lab to pilot-scale synthesis?
Answer:
- High-throughput reactors : Optimize exothermic steps (e.g., cyclization) using flow chemistry to control heat dissipation .
- Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
